Dibenz(c,h)indeno(1,2,3-kl)acridine
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Overview
Description
Dibenzo[c,h]indeno[1,2,3-kl]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C27H15N. It is characterized by its complex structure, which includes multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[c,h]indeno[1,2,3-kl]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic rings .
Industrial Production Methods
Industrial production of dibenzo[c,h]indeno[1,2,3-kl]acridine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[c,h]indeno[1,2,3-kl]acridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce partially hydrogenated compounds .
Scientific Research Applications
Dibenzo[c,h]indeno[1,2,3-kl]acridine has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Medicine: Explored for potential therapeutic applications, such as anticancer agents due to its ability to intercalate into DNA.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of dibenzo[c,h]indeno[1,2,3-kl]acridine involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with various enzymes and proteins, affecting their activity and leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring arrangement.
Benzo[a]pyrene: Known for its carcinogenic properties and similar polycyclic structure.
Acridine: A simpler aromatic compound that shares some structural features with dibenzo[c,h]indeno[1,2,3-kl]acridine
Uniqueness
Dibenzo[c,h]indeno[1,2,3-kl]acridine is unique due to its specific arrangement of aromatic rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36762-09-1 |
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Molecular Formula |
C27H15N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-3-9-18-16(7-1)13-14-22-24-21-12-6-5-11-20(21)23-15-17-8-2-4-10-19(17)27(25(23)24)28-26(18)22/h1-15H |
InChI Key |
QSXOFQDWVNTYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)N=C32 |
Origin of Product |
United States |
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